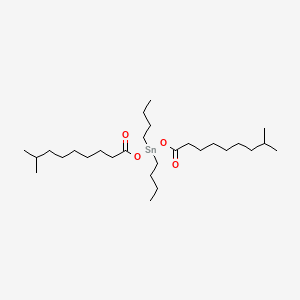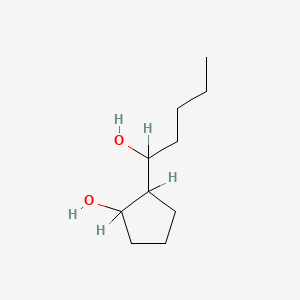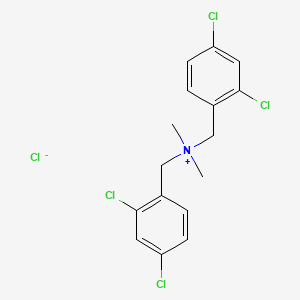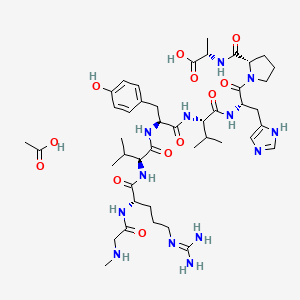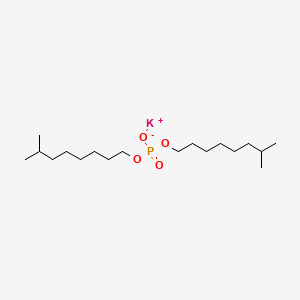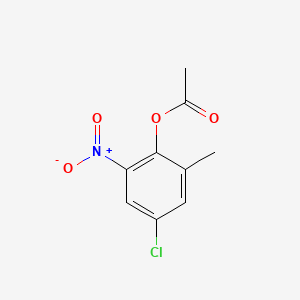
Lead(2+) neoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(2+) neoundecanoate is a chemical compound with the molecular formula C22H42O4Pb. It is a lead-based compound where lead is in the +2 oxidation state, bonded to neoundecanoate ligands. This compound is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lead(2+) neoundecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neoundecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure complete reaction and high yield. The general reaction is as follows:
PbO+2C11H21COOH→Pb(C11H21COO)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through filtration and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lead(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: Lead(2+) can be oxidized to lead(IV) in the presence of strong oxidizing agents.
Reduction: Lead(2+) can be reduced to metallic lead using reducing agents like hydrogen gas.
Substitution: The neoundecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using other carboxylic acids or chelating agents.
Major Products Formed
Oxidation: Lead(IV) compounds.
Reduction: Metallic lead.
Substitution: Lead compounds with different ligands.
Applications De Recherche Scientifique
Lead(2+) neoundecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other lead-based compounds.
Biology: Studied for its potential effects on biological systems, particularly in toxicology.
Medicine: Investigated for its potential use in radiopharmaceuticals.
Industry: Used in the production of coatings, pigments, and stabilizers for plastics.
Mécanisme D'action
The mechanism of action of lead(2+) neoundecanoate involves its interaction with biological molecules. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to various toxic effects, including interference with calcium-dependent processes and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lead(2+) acetate
- Lead(2+) oxide
- Lead(2+) carbonate
Uniqueness
Lead(2+) neoundecanoate is unique due to its specific ligand structure, which imparts different solubility and reactivity properties compared to other lead compounds. This makes it particularly useful in applications where specific chemical properties are required.
Propriétés
Numéro CAS |
93894-49-6 |
|---|---|
Formule moléculaire |
C22H42O4Pb |
Poids moléculaire |
578 g/mol |
Nom IUPAC |
8,8-dimethylnonanoate;lead(2+) |
InChI |
InChI=1S/2C11H22O2.Pb/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
QGDFCTDEJADSSV-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



